molecular formula C17H16FN3OS B11469892 Urea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-

Urea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-

Cat. No.: B11469892
M. Wt: 329.4 g/mol
InChI Key: VXIHAEZSNHRDEK-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYLUREA is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, a thiazolyl group, and a phenylurea moiety, making it a molecule of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYLUREA typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with isocyanates to form the urea linkage. The thiazole ring can be introduced through cyclization reactions involving appropriate thioamide precursors. Reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production. Purification processes, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the thiazole ring or the phenylurea moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYLUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYLUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
  • 1-(4-Bromophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
  • 1-(4-Methylphenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

Comparison: Compared to its analogs, 1-(4-FLUOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYLUREA exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding affinity, and overall stability. These differences can result in distinct biological activities and chemical behaviors, making this compound particularly valuable for specific applications.

Properties

Molecular Formula

C17H16FN3OS

Molecular Weight

329.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

InChI

InChI=1S/C17H16FN3OS/c1-12-11-19-17(23-12)21(15-5-3-2-4-6-15)16(22)20-14-9-7-13(18)8-10-14/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

VXIHAEZSNHRDEK-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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